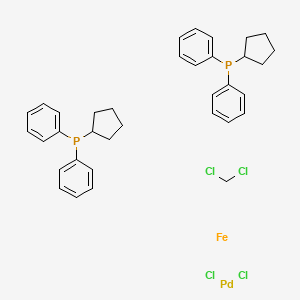
(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane: is a coordination complex widely used in organic synthesis and catalysis. This compound, often referred to by its chemical formula (C17H14P)2Fe · PdCl2 · CH2Cl2 , is known for its role as a palladium catalyst in various cross-coupling reactions. The presence of the ferrocene moiety and diphenylphosphino groups enhances its stability and reactivity, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane typically involves the reaction of 1,1-bis(diphenylphosphino)ferrocene with palladium(II) chloride in the presence of dichloromethane. The process is carried out under controlled conditions to ensure high yield and purity. The reaction can be summarized as follows:
(C17H14P)2Fe+PdCl2→
Properties
Molecular Formula |
C35H40Cl4FeP2Pd |
|---|---|
Molecular Weight |
826.7 g/mol |
IUPAC Name |
cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron |
InChI |
InChI=1S/2C17H19P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1H2;2*1H;;/q;;;;;;+2/p-2 |
InChI Key |
ZQXRNNMQUSUPQP-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


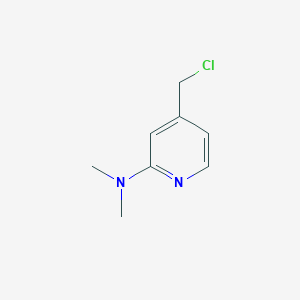
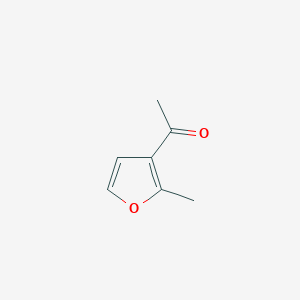
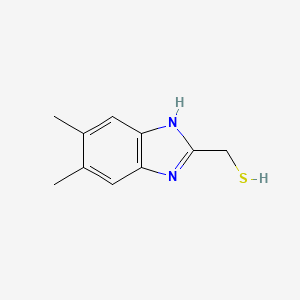
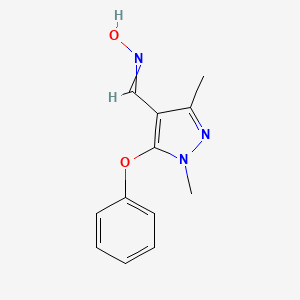
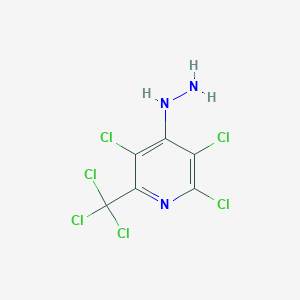
![[1-(Piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B8778882.png)
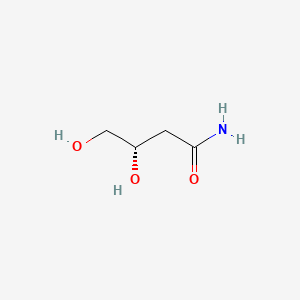
![2-methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8778897.png)
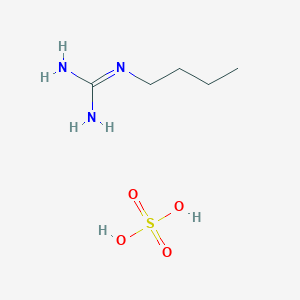
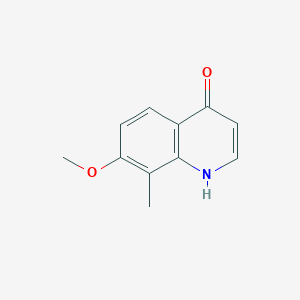
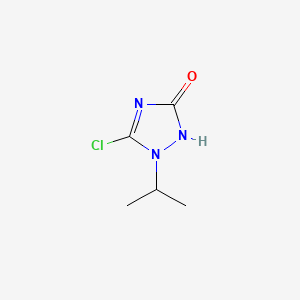
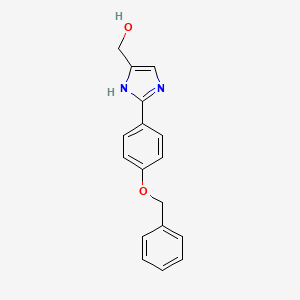
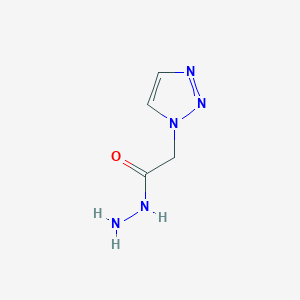
![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)
